molecular formula C12H7ClO2 B15096309 2-(4-Chlorophenyl)-1,4-benzoquinone CAS No. 20307-43-1

2-(4-Chlorophenyl)-1,4-benzoquinone

Cat. No.: B15096309
CAS No.: 20307-43-1
M. Wt: 218.63 g/mol
InChI Key: ZYZNNQZZYJAPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1,4-benzoquinone is an organic compound that belongs to the class of quinones Quinones are a class of organic compounds that are derived from aromatic compounds such as benzene or naphthalene They are characterized by the presence of two ketone substitutions in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,4-benzoquinone typically involves the oxidation of 2-(4-Chlorophenyl)phenol. One common method involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,4-benzoquinone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of higher quinone derivatives.

    Reduction: Formation of 2-(4-Chlorophenyl)hydroquinone.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1,4-benzoquinone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,4-benzoquinone
  • 2-(4-Methylphenyl)-1,4-benzoquinone
  • 2-(4-Nitrophenyl)-1,4-benzoquinone

Uniqueness

2-(4-Chlorophenyl)-1,4-benzoquinone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The chlorine atom can influence the compound’s electronic structure, making it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

20307-43-1

Molecular Formula

C12H7ClO2

Molecular Weight

218.63 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7ClO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H

InChI Key

ZYZNNQZZYJAPLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.